2-cyano-N-[(2-fluorophenyl)methyl]acetamide
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Overview
Description
“2-cyano-N-[(2-fluorophenyl)methyl]acetamide” is an organic compound . Its molecular weight is 192.19 .
Synthesis Analysis
The synthesis of “this compound” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H9FN2O/c11-9-4-2-1-3-8 (9)7-13-10 (14)5-6-12/h1-4H,5,7H2, (H,13,14)
.
Scientific Research Applications
Synthesis and Characterization
2-cyano-N-[(2-fluorophenyl)methyl]acetamide and its derivatives have been a focus of synthesis and characterization studies. For instance, the synthesis of novel acetamides using 3-fluoro-4-cyanophenol as primary compounds has been reported. These compounds were synthesized and their structures were confirmed through various analytical methods including elemental analysis, infrared spectroscopy, and NMR spectroscopy (Yang Man-li, 2008).
Photoreactivity Studies
The compound has also been a subject of photoreactivity studies. For example, the photoreactions of flutamide, which is structurally related to this compound, were studied in different solvents. It was observed that the photoreactions varied with the solvent, indicating the importance of the solvent environment in the photostability and photodegradation of these compounds (Watanabe et al., 2015).
Development of Derivatives and Analogues
Research has also been conducted on the development of ketamine derivatives and analogues. One study focused on the synthesis of a fluoroderivative of ketamine, leading to a new compound with potential advantages over ketamine in terms of effective dose and recovery time. This highlights the significance of chemical modifications in optimizing the properties of pharmacologically active compounds (Moghimi et al., 2014).
Metabolic Pathway Studies
There have been studies on the metabolic pathways of compounds similar to this compound. For instance, the metabolic pathway for the breakdown of methyl cyanide (acetonitrile) in bacteria was elucidated, indicating the conversion of methyl cyanide to various metabolic intermediates, which could be relevant for understanding the metabolism of structurally related compounds (Firmin & Gray, 1976).
Antibacterial Activity
Studies have also explored the antibacterial activity of various acetamide derivatives. One study synthesized derivatives of {2-[2-Sopropyltetrahydropyran-4-yl-4-(4-Fluorophenyl)]Ethyl}Arylamines and found that secondary amine oxalates demonstrated high antibacterial activity. This indicates the potential therapeutic applications of these compounds (Arutyunyan et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-cyano-N-[(2-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-4-2-1-3-8(9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPYVXIGPJUWJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.